N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide
説明
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(24-2,12-5-3-6-13(18)9-12)11-20-15(22)16(23)21-14-7-4-8-19-10-14/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOWMSLGRPPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Oxalamide derivatives are widely explored due to their modular synthesis and tunable properties. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Metabolism: Methoxy and methyl groups (e.g., No. 1768, No. 3769) enhance metabolic stability via steric hindrance, limiting amide hydrolysis .
Safety Profiles: NOEL values for methoxy-substituted oxalamides (e.g., 100 mg/kg/day for No. 1768) indicate low toxicity at typical exposure levels . Chlorinated analogs (e.g., 1c ) may exhibit higher bioaccumulation risks due to halogenated aromatic systems, though direct data for the target compound are lacking.
Structural Flexibility: Pyridin-3-yl vs. Pyridin-2-yl: The 3-pyridyl group in the target compound may alter binding specificity in biological systems compared to 2-pyridyl analogs (e.g., No. 3769) . Propyl vs. Ethyl Chains: The methoxypropyl chain in the target compound could enhance conformational flexibility vs. rigid benzyl groups in No. 1768 .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized intermediates. For example:
- Step 1 : Activation of oxalyl chloride with substituted amines (e.g., 2-(3-chlorophenyl)-2-methoxypropylamine and pyridin-3-ylamine) under anhydrous conditions at 0–5°C to form the oxalamide backbone.
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
- Critical Parameters : Temperature control during coupling (<10°C), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine:oxalyl chloride) to minimize side products like over-alkylated derivatives .
Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.2–3.4 ppm, pyridinyl protons as aromatic multiplet signals) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z ~415.12 for CHClNO).
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the 3-chlorophenyl and pyridinyl groups .
Q. What databases or resources provide reliable physicochemical data (e.g., solubility, logP) for this compound?
- Methodological Answer :
- PubChem : Provides computed properties (e.g., logP ~2.8, topological polar surface area ~85 Ų) derived via quantitative structure-activity relationship (QSAR) models .
- Experimental Validation : Use shake-flask methods for solubility (e.g., in DMSO: >50 mg/mL; aqueous buffers: <0.1 mg/mL) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (K, k/k) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between enthalpic (e.g., hydrogen bonding) and entropic (hydrophobic) interactions .
- Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina to predict binding modes and guide mutagenesis studies .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (e.g., 48 vs. 72 hours), and solvent controls (DMSO ≤0.1% v/v).
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends influenced by experimental variables .
- Proteomic Profiling : Use LC-MS/MS to verify target engagement in cellular lysates and rule off-target effects .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate with human or rodent microsomes (1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes (t calculation) .
- CYP450 Inhibition Assays : Test against CYP3A4, 2D6, etc., using fluorescent substrates (e.g., Vivid® kits) to assess potential drug-drug interactions .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 substrate likelihood .
- Free-Energy Perturbation (FEP) : Simulate binding free energy changes to optimize substituents for improved target affinity .
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